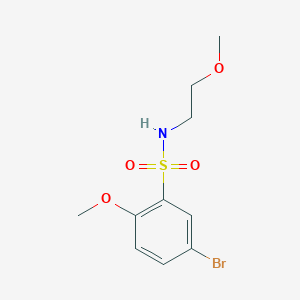![molecular formula C14H15BrN4O3S B255116 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. The compound has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is its potential use in various lab experiments. The compound is relatively easy to synthesize and has been shown to possess significant biological activity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
The potential future directions for 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide are numerous. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective drugs for various diseases. Another potential direction is the development of new synthetic methods for the compound, which may increase its yield and reduce its toxicity. Additionally, the compound may be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively. The potential future directions for this compound are numerous, and further research may lead to the development of more effective drugs and other applications.
Métodos De Síntesis
The synthesis of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been achieved through a multistep process. The first step involves the condensation of 3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then treated with methyl iodide to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with chloroacetic acid to form the desired compound.
Aplicaciones Científicas De Investigación
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C14H15BrN4O3S |
|---|---|
Peso molecular |
399.27 g/mol |
Nombre IUPAC |
2-amino-N//'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C14H15BrN4O3S/c1-3-22-10-5-8(4-9(15)11(10)20)6-17-19-13(21)12-7(2)18-14(16)23-12/h4-6,17H,3H2,1-2H3,(H2,16,18)(H,19,21)/b8-6+ |
Clave InChI |
HXXYEAGARILBDN-SOFGYWHQSA-N |
SMILES isomérico |
CCOC1=C/C(=C/NNC(=O)C2=C(N=C(S2)N)C)/C=C(C1=O)Br |
SMILES |
CCOC1=CC(=CNNC(=O)C2=C(N=C(S2)N)C)C=C(C1=O)Br |
SMILES canónico |
CCOC1=CC(=CNNC(=O)C2=C(N=C(S2)N)C)C=C(C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)




![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)


